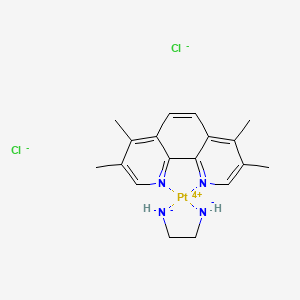
2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride is a complex compound that combines a platinum center with a 3,4,7,8-tetramethyl-1,10-phenanthroline ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride typically involves the coordination of platinum(IV) with 3,4,7,8-tetramethyl-1,10-phenanthroline and azanidylethylazanide ligands. The reaction is usually carried out in a solvent such as dichloromethane or acetone, under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the coordination process .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments would ensure consistency and purity of the product. The process would also include purification steps such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride undergoes various types of chemical reactions, including:
Oxidation: The platinum center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can occur, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, hydrazine, or other reducing agents.
Substitution: Various ligands such as phosphines, amines, or other nitrogen-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation states of platinum, while reduction may yield lower oxidation states or even metallic platinum. Substitution reactions result in new platinum complexes with different ligands .
Scientific Research Applications
2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its use in chemotherapy, particularly in targeting cancer cells with minimal effects on healthy cells.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The 3,4,7,8-tetramethyl-1,10-phenanthroline ligand enhances the stability and solubility of the complex, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action but different ligands.
Carboplatin: Another platinum-based drug with a different ligand structure, offering reduced side effects compared to cisplatin.
Oxaliplatin: A platinum compound with a distinct ligand system, used in the treatment of colorectal cancer.
Uniqueness
2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride is unique due to the presence of the 3,4,7,8-tetramethyl-1,10-phenanthroline ligand, which provides enhanced stability and solubility. This makes it a promising candidate for further research and development in various applications .
Properties
Molecular Formula |
C18H22Cl2N4Pt |
|---|---|
Molecular Weight |
560.4 g/mol |
IUPAC Name |
2-azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride |
InChI |
InChI=1S/C16H16N2.C2H6N2.2ClH.Pt/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;3-1-2-4;;;/h5-8H,1-4H3;3-4H,1-2H2;2*1H;/q;-2;;;+4/p-2 |
InChI Key |
QRUWHEZTXQYOEA-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.C(C[NH-])[NH-].[Cl-].[Cl-].[Pt+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


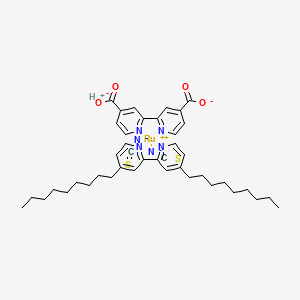
![1-(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)ethanone](/img/structure/B13142501.png)
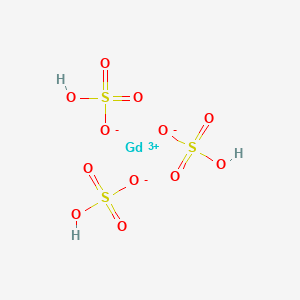
![2-[(2Z)-2-[[20-[(E)-[1-(dicyanomethylidene)-5-methyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142526.png)
![{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B13142532.png)
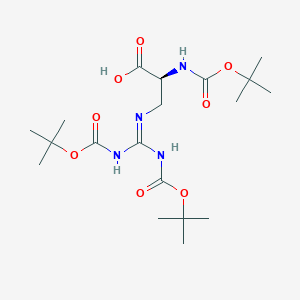

![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)
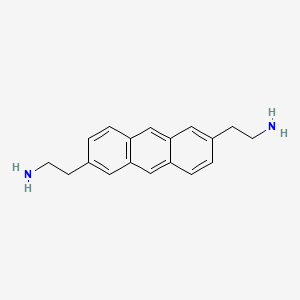
![2-(Dibenzo[b,d]selenophen-4-yl)pyridine](/img/structure/B13142569.png)
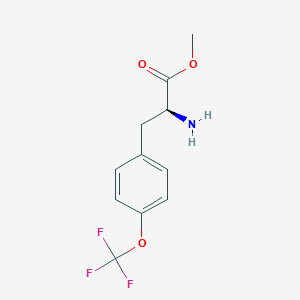
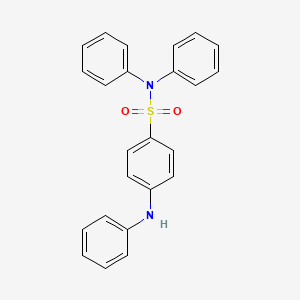
![1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine;tetrafluoroborate](/img/structure/B13142594.png)

